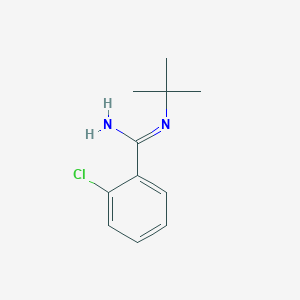
Carbonic acid, 1-(4-hydroxy-3,3-dimethyl-1-butynyl)hexyl methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic acid, 1-(4-hydroxy-3,3-dimethyl-1-butynyl)hexyl methyl ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its unique structure, which includes a butynyl group and a hexyl chain, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 1-(4-hydroxy-3,3-dimethyl-1-butynyl)hexyl methyl ester typically involves the esterification of the corresponding alcohol and carbonic acid derivative. One common method is the Fischer esterification, which involves reacting the alcohol with carbonic acid in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is often carried out under reduced pressure to facilitate the removal of water and drive the reaction to completion.
化学反応の分析
Types of Reactions
Carbonic acid, 1-(4-hydroxy-3,3-dimethyl-1-butynyl)hexyl methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group under basic conditions.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters or amides.
科学的研究の応用
Carbonic acid, 1-(4-hydroxy-3,3-dimethyl-1-butynyl)hexyl methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fragrances, flavorings, and other fine chemicals.
作用機序
The mechanism by which carbonic acid, 1-(4-hydroxy-3,3-dimethyl-1-butynyl)hexyl methyl ester exerts its effects depends on its interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism of action can vary depending on the specific application and the molecular targets involved.
類似化合物との比較
Similar Compounds
- Carbonic acid, dimethyl ester
- Carbonic acid, ethyl ester
- Carbonic acid, propyl ester
Comparison
Compared to other esters of carbonic acid, carbonic acid, 1-(4-hydroxy-3,3-dimethyl-1-butynyl)hexyl methyl ester is unique due to the presence of the butynyl group and the hexyl chain. This structural difference can lead to distinct chemical and physical properties, such as different reactivity and solubility. Additionally, the presence of the hydroxyl group can introduce additional sites for chemical modification, making it a versatile compound for various applications.
特性
CAS番号 |
680220-81-9 |
|---|---|
分子式 |
C14H24O4 |
分子量 |
256.34 g/mol |
IUPAC名 |
(1-hydroxy-2,2-dimethyldec-3-yn-5-yl) methyl carbonate |
InChI |
InChI=1S/C14H24O4/c1-5-6-7-8-12(18-13(16)17-4)9-10-14(2,3)11-15/h12,15H,5-8,11H2,1-4H3 |
InChIキー |
OOKNZJVFZSZYSY-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C#CC(C)(C)CO)OC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


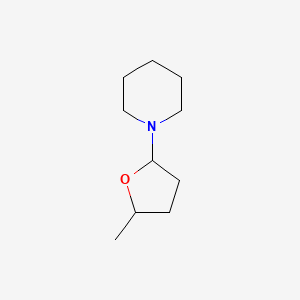
![Benzamide, N-[6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-methyl-1H-indazol-3-yl]-3-(trifluoromethyl)-](/img/structure/B12525275.png)
![2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene](/img/structure/B12525276.png)

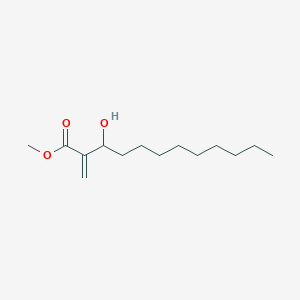
![Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)-](/img/structure/B12525294.png)
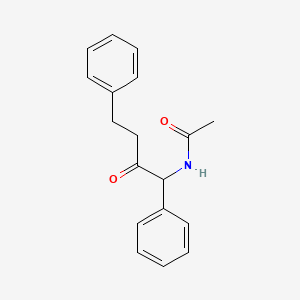
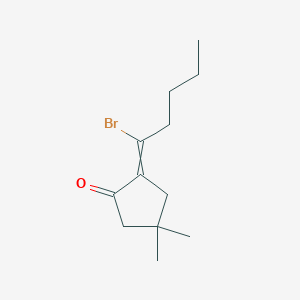
![2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine](/img/structure/B12525302.png)
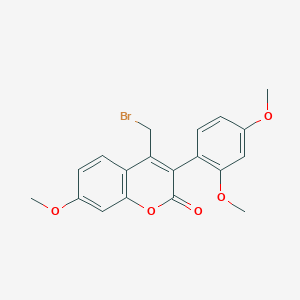
![Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B12525308.png)
![[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;pentanedioic acid](/img/structure/B12525311.png)
![3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol](/img/structure/B12525313.png)
